![molecular formula C18H16Cl2N4S B10969532 1-benzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B10969532.png)
1-benzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-N’-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzyl group, a dichlorobenzyl group, and a pyrazolyl group attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N’-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-BENZYL-N’-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-BENZYL-N’-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea
- N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N’-[3-(trifluoromethyl)phenyl]thiourea
Uniqueness
N-BENZYL-N’-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]THIOUREA is unique due to the presence of both benzyl and dichlorobenzyl groups, which can impart distinct chemical and biological properties. The combination of these groups with the pyrazolyl and thiourea moieties can result in enhanced biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C18H16Cl2N4S |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
1-benzyl-3-[1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]thiourea |
InChI |
InChI=1S/C18H16Cl2N4S/c19-15-7-6-14(10-16(15)20)12-24-9-8-17(23-24)22-18(25)21-11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H2,21,22,23,25) |
InChI Key |
KYXFSMVITPOEDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=NN(C=C2)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



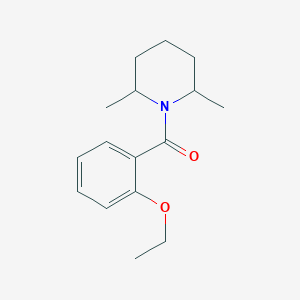
![2-(2-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969474.png)
![2-fluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10969480.png)
![1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B10969495.png)

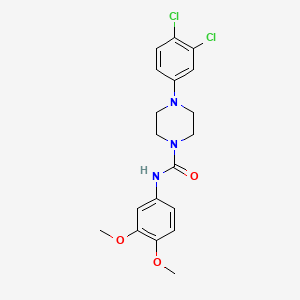
![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969514.png)
![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B10969522.png)
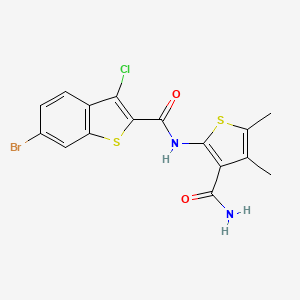
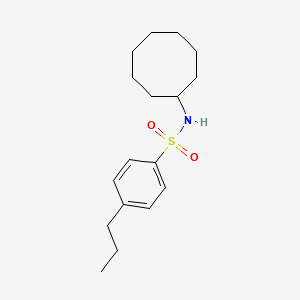
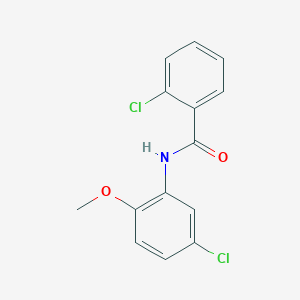

![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10969543.png)
